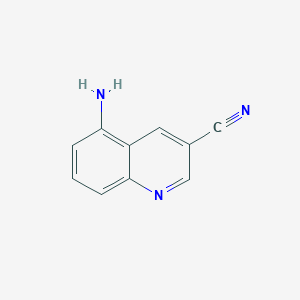

5-Aminoquinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Aminoquinoline-3-carbonitrile is a nitrogen-containing heterocyclic compound that features a quinoline ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antimalarial and anticancer agents. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities.

作用機序

Target of Action

It is known that quinoline derivatives often interact with various proteins and enzymes in the body .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Kp (skin permeation) of -6.71 cm/s .

Result of Action

Quinoline derivatives are known to have various effects at the molecular and cellular level .

生化学分析

Biochemical Properties

5-Aminoquinoline-3-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are essential for drug metabolism . Additionally, this compound can bind to DNA and RNA, affecting their stability and function . These interactions highlight its potential as a biochemical tool for studying enzyme functions and nucleic acid dynamics.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth . These cellular effects make it a valuable compound for investigating cellular mechanisms and potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their activity and function. For instance, this compound inhibits the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore its potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and significant therapeutic potential. At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing dosage regimens to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For example, this compound has been shown to bind to albumin, facilitating its transport in the bloodstream . These interactions are critical for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoquinoline-3-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations . Another approach includes the use of microwave irradiation to promote the cyclization of intermediates, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as solvent-free reactions or the use of recyclable catalysts to minimize environmental impact. Techniques like microwave-assisted synthesis and the use of ionic liquids as solvents are also explored to enhance efficiency and sustainability .

化学反応の分析

Types of Reactions

5-Aminoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学的研究の応用

5-Aminoquinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimalarial, anticancer, and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

類似化合物との比較

Similar Compounds

- 2-Aminoquinoline-3-carbonitrile

- 6-Aminoquinoline-5-carbonitrile

- Chloroquinoline-3-carbonitrile

- Quinolinyl-pyrazoles

Uniqueness

5-Aminoquinoline-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as its potent antimalarial and anticancer activities .

生物活性

5-Aminoquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimalarial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring structure with an amino group and a carbonitrile group, which contribute to its unique biological properties. The compound is characterized by the following molecular formula:

- Molecular Formula : C₉H₈N₄

- Molecular Weight : 172.19 g/mol

Target Interactions

Quinoline derivatives, including this compound, are known to interact with various proteins and enzymes in the body. These interactions can lead to significant biochemical effects:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cell Signaling Pathways : It modulates key signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and differentiation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which is crucial for central nervous system-targeted therapies.

Antimalarial Properties

Research indicates that this compound exhibits potent antimalarial activity. A study highlighted its effectiveness against Plasmodium falciparum, demonstrating low nanomolar activity against the asexual stages of the parasite . The compound disrupts gametocyte development, presenting a dual action against malaria .

Anticancer Activity

In addition to its antimalarial properties, this compound has been evaluated for anticancer potential. It has shown promise in inhibiting various cancer cell lines through mechanisms such as:

- Induction of apoptosis.

- Inhibition of cell migration and invasion.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Synthesis and Preparation Methods

The synthesis of this compound typically involves cyclization reactions from suitable precursors. A common synthetic route includes:

- Starting Material : 2-Aminobenzonitrile.

- Reagents : Ethyl acetoacetate and a base.

- Process : Cyclization followed by functional group transformations.

Industrial methods often utilize environmentally friendly approaches such as solvent-free reactions or microwave-assisted synthesis to enhance efficiency.

特性

IUPAC Name |

5-aminoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-4-8-9(12)2-1-3-10(8)13-6-7/h1-4,6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJXPAVLKCUEEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。